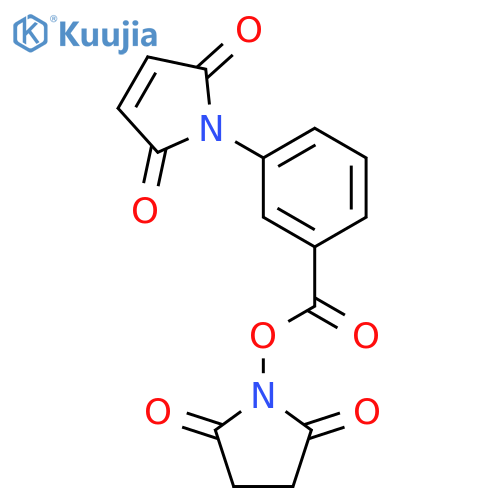Cas no 58626-38-3 (3-N-Maleimidobenzoic Acid N-Succinimidyl Ester)

58626-38-3 structure
商品名:3-N-Maleimidobenzoic Acid N-Succinimidyl Ester
CAS番号:58626-38-3
MF:C15H10N2O6
メガワット:314.249703884125
MDL:MFCD00005514
CID:57302
PubChem ID:87575905
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester 化学的及び物理的性質
名前と識別子
-
- 3-Maleimidobenzoic acid N-hydroxysuccinimide ester
- N-Succinimidyl 3-Maleimidobenzoate [Cross-linking Reagent]
- 3-Maleimido-benzoicacid-OSu
- 3-N-Maleimidobenzoic
- 3-N-Maleimidobenzoic Acid N-Succinimidyl Ester
- M-MALEIMIDOBENZOYL-N-HYDROXYSUCCINIMIDE ESTER CRYSTALLINE
- N-Succinimidyl 3-Maleimidobenzoate
- 3-MaleiMidobenzoic acid-NHS ester
- 3-maleimidobenzoyl N-hydroxysuccinimide ester
- 3-N-Maleimidobenzoic acid-NHS
- Einecs 261-368-8
- MBS
- m-maleimidobenzoic acid succinimido ester
- m-maleimidobenzoyl-N-hydroxysuccinimide ester
- m-maleimimidobenzoyl-N-hydroxysuccinamide ester
- M-N-MALEIMIDOBENZOIC ACID-OSU
- N-hydroxysuccimidyloxy m-maleimidobenzoate
- Succinimidylmaleimidobenzoate
- 3-Maleimidobenzoic Acid N-Succinimidyl Ester
- N-(3-Maleimidobenzoyloxy)succinimide
- 1H-Pyrrole-2,5-dione,1-[3-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]- (9CI)
- MMBS
- N-(3-Maleimidobenzoyloxy)succinamide
- N-(m-Maleimidobenzoyloxy)succinamide
- N-(m-Maleimidobenzoyloxy)succinimide
- NSC 294786
- m-Maleimidobenzoic acidN-hydroxysuccinimide ester
- m-Maleimidobenzoyl N-hydroxysuccinimide ester
- m-Maleimidobenzoyl-N-hydroxysuccinimide
- 3-Maleimidobenzoyl N-hydroxysuccinimide
- 3-Maleimido-benzoic acid-OSu
- 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
- 1-(3-(((2,5-Dioxopyrrolidinyl)oxy)carbonyl)phenyl)-1H-pyrrole-2,5-dione
- (2,5-dioxopyrrolidin-1-yl) 3-(2,5-dioxopyrrol-1-yl)benzoate
- MBS;N-Hydroxy-succinimidyl 3-maleim
- NSC-294786
- A8291
- 3-Maleimidobenzoic acid N-hydroxysuccinimide ester;2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
- MBS Crosslinker
- NSC294786
- HY-W021068
- 2,5-dioxopyrrolidin-1-yl3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
- SCHEMBL79589
- 2-(2H-tetrazol-5-yl)phenylboronicacid
- AS-10332
- 3-Maleimidobenzoyl-N-hydroxysuccinimide ester
- SY051373
- MBS;N-Hydroxy-succinimidyl 3-maleimido-benzoate
- NS00033981
- MBS (m-maleimidobenzoyl-N-hydroxysuccinimide ester)
- m-MBS
- AKOS015889323
- FT-0604073
- LLXVXPPXELIDGQ-UHFFFAOYSA-N
- CS-0039233
- (MBS-1)
- C16035
- BP-24264
- 3-Maleimidobenzoic acid N-hydroxysuccinimide ester, crystalline
- MBS protein crosslinker
- N-Succinimidyl 3-Maleimidobenzoate, >/=98%
- AMY21534
- DTXSID00207335
- 58626-38-3
- MFCD00005514
- DB-053238
- 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxopyrrol-1-yl)benzoate
- 3-Maleimidobenzoyl NHS ester
-
- MDL: MFCD00005514
- インチ: 1S/C15H10N2O6/c18-11-4-5-12(19)16(11)10-3-1-2-9(8-10)15(22)23-17-13(20)6-7-14(17)21/h1-5,8H,6-7H2
- InChIKey: LLXVXPPXELIDGQ-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C([H])=C([H])C([H])=C(C=1[H])N1C(C([H])=C([H])C1=O)=O)=O)N1C(C([H])([H])C([H])([H])C1=O)=O
計算された属性
- せいみつぶんしりょう: 314.05400
- どういたいしつりょう: 314.053886
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 592
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 101
じっけんとくせい
- 色と性状: けっしょう
- 密度みつど: 1.59
- ゆうかいてん: 178.0 to 183.0 deg-C
- ふってん: 524.5 °C at 760 mmHg
- フラッシュポイント: 271 °C
- 屈折率: 1.678
- ようかいど: ethyl acetate or DMF: ≤20 mg/mL may require addition of solvent to coupling buffer to at least 5% to maintain solubility
- PSA: 101.06000
- LogP: 0.33970
- かんど: Moisture & Light Sensitive
- じょうきあつ: 0.0±1.4 mmHg at 25°C
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- 福カードFコード:10-21
-
危険物標識:

- リスク用語:R36/37/38
- セキュリティ用語:S26;S36
- ちょぞうじょうけん:0-10°C
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester 税関データ
- 税関コード:29280000
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM156802-250mg |
2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate |
58626-38-3 | 95% | 250mg |
$*** | 2023-05-30 | |
| Ambeed | A254068-1g |
2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate |
58626-38-3 | 98% | 1g |
$101.0 | 2025-02-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | S0398-100mg |
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester |
58626-38-3 | 98.0%(LC&N) | 100mg |
¥1080.0 | 2022-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1109873-250mg |
3-Maleimidobenzoic acid N-hydroxysuccinimide ester |
58626-38-3 | 97% | 250mg |
¥143.00 | 2024-05-07 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | MM7564-1g |
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester |
58626-38-3 | ≥98% | 1g |
¥3090.00 元 | 2023-09-15 | |
| abcr | AB355751-1 g |
N-Succinimidyl 3-maleimidobenzoate; 97% |
58626-38-3 | 1 g |
€236.80 | 2023-07-19 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N868365-100mg |
N-Succinimidyl 3-Maleimidobenzoate |
58626-38-3 | ≥98% | 100mg |
¥297.00 | 2022-10-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD87625-100mg |
2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate |
58626-38-3 | 98% | 100mg |
¥68.0 | 2024-04-18 | |
| TRC | M132700-500mg |
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester |
58626-38-3 | 500mg |
$265.00 | 2023-05-18 | ||
| TRC | M132700-50mg |
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester |
58626-38-3 | 50mg |
$87.00 | 2023-05-18 |
3-N-Maleimidobenzoic Acid N-Succinimidyl Ester 関連文献
-
Julien Nicolas,Simona Mura,Davide Brambilla,Nicolas Mackiewicz,Patrick Couvreur Chem. Soc. Rev. 2013 42 1147
-
Md. Chanmiya Sheikh,Shunsuke Takagi,Mebumi Sakai,Tasuya Mori,Naoto Hayashi,Tetsuo Fujie,Shin Ono,Toshiaki Yoshimura,Hiroyuki Morita Org. Biomol. Chem. 2011 9 1244
-
A. B. González-Guerrero,J. Maldonado,S. Herranz,L. M. Lechuga Anal. Methods 2016 8 8380
-
Christopher Blake,Barry J. Gould Analyst 1984 109 533
-
Aaron J. Bullous,Cristina M. A. Alonso,Ross W. Boyle Photochem. Photobiol. Sci. 2011 10 721
58626-38-3 (3-N-Maleimidobenzoic Acid N-Succinimidyl Ester) 関連製品
- 4964-69-6(5-Chloroquinaldine)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:58626-38-3)3-N-Maleimidobenzoic Acid N-Succinimidyl Ester

清らかである:99%
はかる:5g
価格 ($):454.0